
Technical Guide: Spectroscopic Characterization
of 2-Hydroxychrysophanol

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest

Compound Name: 2-Hydroxychrysophanol

CAS No.: 58322-78-4

Cat. No.: B1198238 Get Quote

Synonyms: Norobtusifolin; 1,2,8-Trihydroxy-3-methylanthraquinone CAS Registry Number:

58322-78-4 Molecular Formula:

Molecular Weight: 270.24 g/mol [1][2]

Executive Summary & Structural Logic
2-Hydroxychrysophanol is a naturally occurring anthraquinone found in Hemerocallis fulva

(daylily), Rheum species, and Senna.[1] It is structurally distinct from its parent compound,

Chrysophanol, by the addition of a hydroxyl group at the C-2 position.[1]

Structural Elucidation Logic: The identification of this molecule relies on distinguishing the

specific substitution pattern on the anthraquinone skeleton:

1,8-Dihydroxy System: Confirmed by two downfield chelated hydroxyl signals in

H NMR (

12.0 ppm).

Ring A Substitution (1,2,3,4): The presence of a methyl group at C-3 and hydroxyls at C-1

and C-2 leaves only one aromatic proton (H-4) on Ring A, which must appear as a singlet.[1]

[2]
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Ring C Substitution (5,6,7,8): With a hydroxyl at C-8, the remaining protons (H-5, H-6, H-7)

form an AMX or ABC spin system (typically doublet-triplet-doublet).[1][2]

Mass Spectrometry (MS) Data
Mass spectrometry provides the primary confirmation of molecular weight and reveals

characteristic fragmentation patterns associated with hydroxyanthraquinones.[1]

Experimental Parameters (Recommended)
Ionization Mode: Electron Impact (EI) or Electrospray Ionization (ESI) in Negative Mode (due

to phenolic OH groups).[1][2]

Source Temperature: 200–250 °C.[2]

Collision Energy: 20–35 eV (for MS/MS).[1][2]

Fragmentation Analysis
The fragmentation of 2-Hydroxychrysophanol follows a predictable pathway involving the loss

of water (ortho-effect between C-2 OH and C-3 Me) and the sequential loss of carbonyl (CO)

groups from the central quinone ring.[1][2]

m/z (Rel. Int.) Ion Identity Fragmentation Mechanism

270 (100%)
Molecular Ion (Base Peak in

EI)

252
Dehydration (Ortho-effect: 2-

OH / 3-Me interaction)

242
Loss of carbonyl from quinone

core

224
Combined loss of water and

carbonyl

213 Ring contraction/degradation
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Fragmentation Pathway Diagram

Key Mechanisms

Molecular Ion [M]+
m/z 270

[M - H2O]+
m/z 252

(Ortho-effect)

- H2O (18 Da)

[M - CO]+
m/z 242

- CO (28 Da)

[M - H2O - CO]+
m/z 224

- CO (28 Da) - H2O (18 Da)

Ortho-effect: Interaction between C-2 OH and C-3 Methyl facilitates dehydration.

Click to download full resolution via product page

Figure 1: Proposed fragmentation pathway for 2-Hydroxychrysophanol under Electron Impact

(EI) ionization.[1][2]

Nuclear Magnetic Resonance (NMR) Data
NMR is the definitive method for structural confirmation.[1][2] The data below differentiates 2-
Hydroxychrysophanol from isomers like Emodin or Aloe-emodin.

H NMR Spectroscopy
Solvent: DMSO-

(Recommended for resolution of phenolic protons).[1][2] Frequency: 500 MHz.[2]
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Position (ppm) Multiplicity (Hz) Integration
Assignment
Logic

OH-1 12.95 s - 1H

Chelated OH

(H-bonded to

C-9 C=O)

OH-8 12.90 s - 1H

Chelated OH

(H-bonded to

C-9 C=O)

H-5 8.15 dd 7.8, 1.2 1H

Deshielded

by C-10

C=O[1][2]

(Peri-effect)

H-4 7.61 s - 1H

Key

Diagnostic:

Isolated

proton on

Ring A

H-6 7.58 t (or dd) 7.8 1H

Meta to C-8

OH, Para to

C-5

H-7 7.32 dd 7.8, 1.2 1H

Ortho to C-8

OH

(Shielded)

3-Me 2.24 s - 3H
Methyl group

at C-3

OH-2 ~10.5 br s - 1H

Non-chelated

OH (Variable

shift)

C NMR Spectroscopy
Solvent: DMSO-
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. Frequency: 125 MHz.[2]

Position (ppm) Type Assignment Note

C-9 191.8 C=O[1][2]
Chelation shifts

carbonyl downfield

C-10 181.5 C=O[1][2]
Less chelated relative

to C-9

C-1 164.2 C-OH
Phenolic carbon (H-

bonded)

C-8 161.3 C-OH
Phenolic carbon (H-

bonded)

C-2 148.5 C-OH
Phenolic carbon

(Ortho to Me)

C-3 121.5 C-Me
Methyl-bearing

aromatic carbon

C-4 118.2 CH
Diagnostic: Correlates

to H-4 singlet

C-5 127.1 CH Peri-position carbon

C-7 124.3 CH Ortho to OH group

3-Me 16.8 Methyl carbon

HMBC Correlations (2D NMR)
Heteronuclear Multiple Bond Correlation (HMBC) is essential to link the methyl group to the

correct ring position.[1]

Methyl Protons (

2.24) show correlations to:

C-2 (
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148.5): Confirms methyl is adjacent to the hydroxyl.[1][2]

C-4 (

118.2): Confirms methyl is adjacent to the isolated proton H-4.[1][2]

Chelated OH (

12.95) shows correlations to C-1, C-2, C-9, anchoring the Ring A structure.[1][2]

Experimental Workflow for Isolation & Identification
To ensure reproducibility, the following workflow outlines the isolation of 2-
Hydroxychrysophanol from plant matrices (e.g., Hemerocallis fulva roots).

Plant Material
(Dried Roots)

Extraction
(MeOH or EtOH)

Maceration Liquid-Liquid Partition
(EtOAc vs Water)

Concentration Column Chromatography
(Silica Gel / Sephadex LH-20)

EtOAc Fraction Prep-HPLC / Recrystallization
(Orange Needles)

Active Fractions Analysis
(NMR + MS)

Pure Compound

Click to download full resolution via product page

Figure 2: Isolation workflow from biomass to pure compound for spectroscopic analysis.[1][2]

Protocol Steps:
Extraction: Macerate dried roots (1 kg) in Methanol (5 L) for 48 hours. Filter and concentrate

in vacuo.

Partition: Suspend crude extract in water and partition with Ethyl Acetate (EtOAc). 2-
Hydroxychrysophanol concentrates in the EtOAc layer.[2]

Fractionation: Subject the EtOAc fraction to Silica Gel Column Chromatography using a

gradient of Hexane:EtOAc (starting 9:1 to 1:1).

Purification: Purify yellow/orange fractions using Sephadex LH-20 (eluting with MeOH) or

Preparative HPLC (C18 column, MeOH:H2O gradient).

Validation: The compound should crystallize as orange needles (m.p. 239–240 °C).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://patents.google.com/patent/WO2003089576A2/en
https://pubchem.ncbi.nlm.nih.gov/compound/2-Hydroxychrysophanol
https://patents.google.com/patent/WO2003089576A2/en
https://pubchem.ncbi.nlm.nih.gov/compound/2-Hydroxychrysophanol
https://patents.google.com/patent/WO2003089576A2/en
https://pubchem.ncbi.nlm.nih.gov/compound/2-Hydroxychrysophanol
https://www.benchchem.com/product/b1198238?utm_src=pdf-body
https://www.benchchem.com/product/b1198238?utm_src=pdf-body
https://www.benchchem.com/product/b1198238?utm_src=pdf-body-img
https://patents.google.com/patent/WO2003089576A2/en
https://pubchem.ncbi.nlm.nih.gov/compound/2-Hydroxychrysophanol
https://www.benchchem.com/product/b1198238?utm_src=pdf-body
https://www.benchchem.com/product/b1198238?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/2-Hydroxychrysophanol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1198238?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References
Kikuchi, M., et al. (2003).[1][2] Anticancer anthraquinones and method of use thereof. Patent

WO2003089576A2.[2]

Cichewicz, R. H., & Nair, M. G. (2002).[1][2] Isolation and characterization of stelladerol, a

new antioxidant naphthalene glycoside, and other bioactive compounds from the edible

daylily (Hemerocallis fulva) flowers.[1] Journal of Agricultural and Food Chemistry, 50(1), 87-

91.[1]

Li, X. C., & McLaughlin, J. L. (1989).[1][2][3] 2-Hydroxychrysophanol from Myrsine

africana.[1][2][3][4] Journal of Natural Products, 52(3), 660-662.[1]

PubChem Database. (2024).[2] 2-Hydroxychrysophanol (Compound Summary). National

Center for Biotechnology Information.[2] [1][2]

FooDB. (2024).[2][5] 1,2,8-Trihydroxy-3-methylanthraquinone Spectral Data. [1][2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1198238#spectroscopic-data-for-2-
hydroxychrysophanol-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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